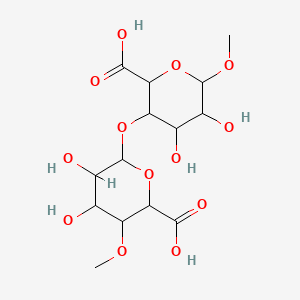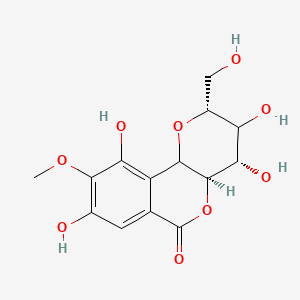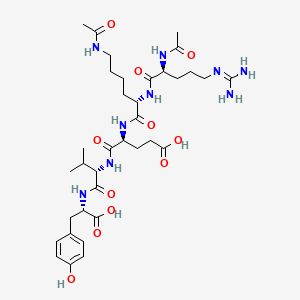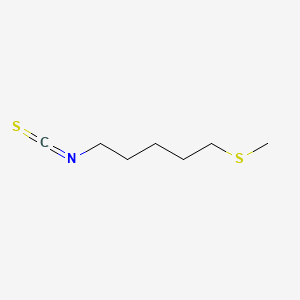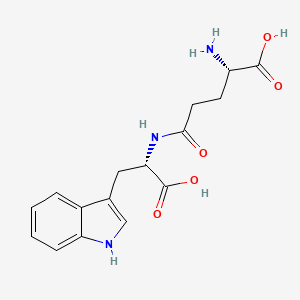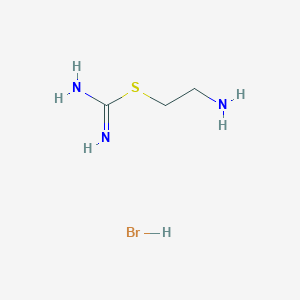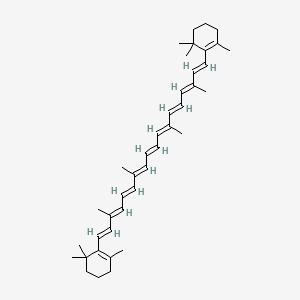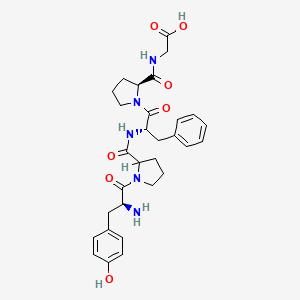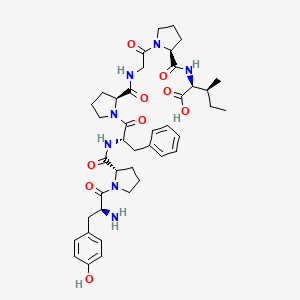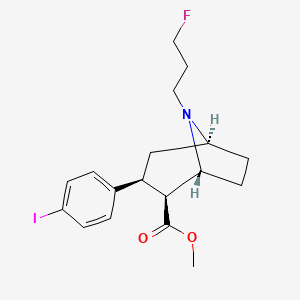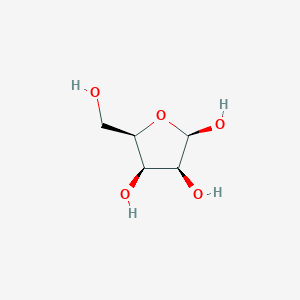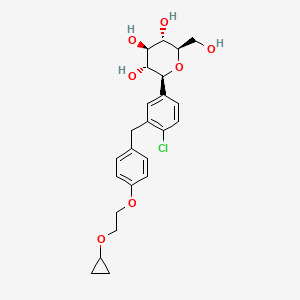
贝格列净
描述
- As an SGLT2 inhibitor, EGT1442 specifically targets the sodium-glucose co-transporter 2 (SGLT2) , which plays a crucial role in renal glucose reabsorption.
- By inhibiting SGLT2, EGT1442 reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
EGT1442: is a potent and selective .
科学研究应用
作用机制
- EGT1442 抑制肾小管中的 SGLT2,阻止葡萄糖重吸收。
- 这导致尿液中葡萄糖排泄增加,降低血糖水平。
- 分子靶点包括 SGLT2 蛋白本身和相关的转运途径。
生化分析
Biochemical Properties
Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, Bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .
Cellular Effects
Bexagliflozin has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of Bexagliflozin influences cell function by altering the cellular metabolism of glucose .
Molecular Mechanism
Bexagliflozin exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In high-risk type 2 diabetes patients, Bexagliflozin was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .
Metabolic Pathways
Bexagliflozin is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of Bexagliflozin is 3’-O-glucuronide, a pharmacologically inactive metabolite .
Transport and Distribution
Bexagliflozin is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that Bexagliflozin may be primarily transported and distributed within the kidneys.
Subcellular Localization
The specific subcellular localization of Bexagliflozin is not mentioned in the search results. Given its mechanism of action, it is likely that Bexagliflozin primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .
准备方法
合成路线: EGT1442 的合成路线涉及特定的化学反应。不幸的是,文献中没有 readily available 的详细合成途径。
工业生产: 关于 EGT1442 大规模工业生产方法的信息有限。它通常通过多步有机合成进行合成。
化学反应分析
反应性: EGT1442 经历各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
主要产物: 这些反应过程中形成的主要产物将是具有修饰的官能团的 EGT1442 衍生物。
相似化合物的比较
独特特征: EGT1442 对 SGLT2 的选择性使其区别于其他 SGLT 抑制剂。
类似化合物: 其他 SGLT 抑制剂包括, 和。
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118567-05-7 | |
| Record name | Bexagliflozin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bexagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BEXAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



